molecular formula C10H15ClN2O B194664 Glycinexylidide CAS No. 18865-38-8

Glycinexylidide

Cat. No.: B194664
CAS No.: 18865-38-8
M. Wt: 178.23 g/mol
InChI Key: IXYVBZOSGGJWCW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Glycinexylidide (GX), an active metabolite of Lidocaine, primarily targets the Glycine Transporter 1 (GlyT1) found in astrocytes . GlyT1 plays a crucial role in controlling the synaptic glycine concentration .

Mode of Action

GX interacts with GlyT1, inhibiting its function . This interaction results in a significant reduction in glycine uptake . Notably, GX’s inhibition of GlyT1 occurs at clinically relevant concentrations .

Biochemical Pathways

GX is involved in the lidocaine (local anaesthetic) metabolism pathway . Lidocaine’s antinociceptive effects, which are observed when it is applied systemically, are thought to be partly due to glycinergic mechanisms . By inhibiting GlyT1, GX potentially modulates these glycinergic pathways .

Pharmacokinetics

The pharmacokinetics of GX is closely related to that of its parent compound, lidocaine. Lidocaine’s elimination clearance is significantly reduced after a partial hepatectomy, reflecting higher plasma concentrations and a longer half-life than expected . This suggests that GX’s pharmacokinetics may be influenced by factors such as liver function and the extent of hepatic resection .

Result of Action

The inhibition of GlyT1 by GX leads to a decrease in glycine uptake, which could potentially modulate neurotransmission . This modulation may contribute to the antinociceptive effects of systemic lidocaine, providing new insights into the possible mechanisms for the analgesic effect of systemic lidocaine .

Action Environment

For instance, factors such as diet, lifestyle, and environmental pollution can shape the composition and function of gut microbiota , which could potentially influence the action and efficacy of GX

Biochemical Analysis

Biochemical Properties

Glycinexylidide interacts with various biomolecules, particularly enzymes and proteins. It is known to inhibit glycine transporter 1 (GlyT1) function . GlyT1 is a protein that controls the synaptic glycine concentration . This compound’s interaction with GlyT1 significantly reduces glycine uptake .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by inhibiting GlyT1, which in turn affects the concentration of glycine, a major inhibitory neurotransmitter . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with GlyT1. It inhibits GlyT1 function, thereby reducing the uptake of glycine . This inhibition occurs at clinically relevant concentrations of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, this compound was found to significantly reduce glycine uptake in primary rat astrocytes

Metabolic Pathways

This compound is involved in the Lidocaine metabolism pathway . It is produced as a result of the metabolic processes of Lidocaine

Transport and Distribution

It is known that this compound inhibits GlyT1, which could potentially affect its localization or accumulation

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycinexylidide is primarily synthesized through the oxidative deethylation of Lidocaine. The process involves the removal of ethyl groups from Lidocaine, resulting in the formation of this compound. This reaction is typically mediated by the enzyme cytochrome P450 1A2 (CYP1A2) in the liver .

Industrial Production Methods

In industrial settings, the production of this compound involves high-performance liquid chromatography combined with electrospray ionization mass spectrometry for the quantification and purification of the compound. The sample preparation includes a liquid–liquid extraction with methyl tert-butyl ether after the addition of sodium hydroxide .

Chemical Reactions Analysis

Types of Reactions

Glycinexylidide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual role in both anesthesia and cancer research. Its ability to inhibit sodium channels and glycine transporters makes it a versatile compound with multiple applications in medicine and research .

Properties

IUPAC Name

2-amino-N-(2,6-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7-4-3-5-8(2)10(7)12-9(13)6-11/h3-5H,6,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYVBZOSGGJWCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40876064
Record name ACETAMIDE, 2-AMINO-N-(2,6-DIMETHYLPHENYL)-
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vapor Pressure

0.00000637 [mmHg]
Record name Glycinexylidide
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CAS No.

18865-38-8
Record name Glycine xylidide
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Record name Glycinexylidide
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Record name ACETAMIDE, 2-AMINO-N-(2,6-DIMETHYLPHENYL)-
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Record name Glycinexylidide
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Record name GLYCINEXYLIDIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Glycinexylidide (GX) is a di-desethylated metabolite of the local anesthetic lidocaine. Like lidocaine and its other active metabolite, monoethylthis compound (MEGX), GX exhibits local anesthetic activity. While its exact mechanism of action is similar to lidocaine, involving the blockage of sodium channels in nerve cells, GX generally demonstrates lower potency. [, , ]

A: GX has the molecular formula C12H18N2O and a molecular weight of 206.28 g/mol. [, ]

ANone: The provided research papers primarily focus on the pharmacological and pharmacokinetic aspects of GX. Information regarding its material compatibility and stability under various conditions is limited and requires further investigation.

ANone: The provided research papers primarily focus on the pharmacological properties of GX as a lidocaine metabolite. There is no evidence suggesting GX possesses any catalytic properties or applications in the context of these studies.

A: While some studies utilized pharmacokinetic modeling to understand GX disposition, [, , ] none of the provided research articles employed computational chemistry techniques like molecular docking, molecular dynamics simulations, or QSAR modeling for GX.

ANone: The provided research predominantly focuses on GX as a metabolite of lidocaine and doesn't delve into specific formulation strategies or stability assessments for the compound itself.

ANone: The research papers primarily focus on the pharmacological and pharmacokinetic properties of GX, with limited information on SHE regulations. Further investigation is required to assess the compound's environmental impact and develop appropriate waste management strategies.

A: While specific data on GX absorption and distribution are limited within the provided research, studies show its presence in various biological matrices, including plasma and urine, following lidocaine administration. [, , , , ] This suggests systemic distribution after formation from lidocaine.

A: GX has a longer elimination half-life than lidocaine, approximately 10 hours, compared to 1.5 hours for lidocaine in normal subjects. [] This difference is attributed to GX's lower plasma clearance despite having a volume of distribution similar to lidocaine. []

A: Yes, studies indicate that the route of lidocaine administration can affect GX levels. For instance, topical administration of lidocaine via a "spray-as-you-go" method during thoracoscopic pulmonary resection resulted in higher mean Cmax, Tmax, and AUC0-t for both MEGX and GX compared to intravenous lidocaine administration. []

A: Studies show that co-administration of certain medications can influence GX levels. For example, oral administration of cimetidine with lidocaine resulted in increased GX levels in urine compared to lidocaine alone. [] This suggests potential drug-drug interactions influencing GX disposition.

ANone: The research provided focuses primarily on GX as a metabolite of lidocaine and doesn't present data regarding its independent in vitro or in vivo efficacy.

ANone: Information regarding resistance mechanisms or cross-resistance associated with GX is not discussed in the provided research papers.

A: GX, at plasma concentrations comparable to those found in patients treated with lidocaine, can negatively impact mental performance in healthy individuals. [] This suggests potential central nervous system (CNS) toxicity at clinically relevant levels.

ANone: The provided research does not discuss specific drug delivery and targeting strategies for GX.

ANone: No information regarding the use of GX as a biomarker or in diagnostic applications is presented in the provided research.

A: High-performance liquid chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are frequently employed for the quantification of GX in biological samples like plasma and urine. [, , , , , , , , ]

ANone: The environmental impact and degradation pathways of GX are not addressed in the provided research.

ANone: The research papers do not provide information on GX's dissolution rate or solubility in various media.

A: While the research articles utilized validated analytical techniques like HPLC and GC-MS, specific details regarding the validation parameters for GX analysis are not explicitly provided. [, , , , , , , , ]

ANone: The research papers do not discuss specific quality control and assurance measures for GX.

ANone: The provided research does not address the immunogenicity or potential immunological responses associated with GX.

ANone: Information about the interaction of GX with drug transporters is not discussed in the provided research papers.

ANone: The research papers primarily focus on GX as a metabolite and do not investigate its potential to induce or inhibit drug-metabolizing enzymes.

ANone: Data regarding the biocompatibility and biodegradability of GX are not available in the provided research.

ANone: The provided research does not discuss alternatives or substitutes for GX.

ANone: The provided research does not discuss recycling or waste management strategies for GX.

ANone: The provided research does not explicitly discuss specific research infrastructure and resources for GX beyond standard laboratory equipment and techniques.

A: The identification of GX as a metabolite of lidocaine marked a significant milestone in understanding the drug's metabolic fate and potential for toxicity. [] Further research has contributed to understanding its pharmacokinetic properties and potential clinical implications. [, , , , , ]

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